Cyclosporin A analog B-5-49 is a derivative of cyclosporin A, a well-known immunosuppressive agent originally derived from the fungus Tolypocladium inflatum. Cyclosporin A has been extensively utilized in clinical settings to prevent organ transplant rejection and treat autoimmune diseases due to its ability to inhibit T-cell activation. The analog B-5-49 was developed to enhance the therapeutic efficacy of cyclosporin A while potentially reducing side effects associated with the parent compound.
Cyclosporin A was first isolated in 1970, and its immunosuppressive properties were identified shortly thereafter. The analog B-5-49 was specifically designed to retain the beneficial properties of cyclosporin A while potentially improving its pharmacological profile for specific applications, such as enhancing resistance to certain parasitic infections like Leishmania major .
Cyclosporin A analog B-5-49 falls under the classification of cyclic peptides and immunosuppressants. It is categorized as a calcineurin inhibitor, similar to its parent compound, which means it functions by inhibiting the phosphatase activity of calcineurin, thereby blocking T-cell activation and cytokine production.
The synthesis of cyclosporin A analog B-5-49 involves several chemical modifications to the original cyclosporin A structure. The specific synthetic pathway includes:
The synthesis typically requires advanced techniques such as solid-phase peptide synthesis or solution-phase synthesis, followed by purification methods like high-performance liquid chromatography to isolate and characterize the final product.
The molecular structure of cyclosporin A analog B-5-49 retains much of the cyclic endecapeptide framework characteristic of cyclosporin A but features specific alterations that enhance its biological activity or selectivity.
The molecular weight of cyclosporin A is approximately 1202.6 Daltons, and while specific data for B-5-49 may vary depending on modifications, it is expected to be in a similar range due to its structural similarity.
Cyclosporin A analog B-5-49 undergoes various chemical reactions that are critical for its function:
The specificity of these reactions can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry, which measure binding affinities and kinetics.
The mechanism of action for cyclosporin A analog B-5-49 involves:
This mechanism effectively suppresses immune responses, making it useful in transplant medicine and autoimmune conditions.
Cyclosporin A analog B-5-49 is typically a lipophilic compound with low solubility in water but higher solubility in organic solvents.
Key chemical properties include:
Relevant data can be obtained through spectroscopic methods (NMR, UV-vis) and chromatographic techniques (HPLC).
Cyclosporin A analog B-5-49 has several important applications:
Research continues into optimizing its use and understanding its full range of biological activities beyond immunosuppression.
Cyclosporin A (CsA) is a cyclic undecapeptide featuring an unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1, seven N-methylated amino acids, and a D-alanine at position 8. This configuration creates a β-pleated sheet in residues 1–6 and a loop in residues 7–11, stabilized by intramolecular hydrogen bonds in nonpolar environments [2] [7]. Analog B-5-49 incorporates targeted modifications:
These changes reduce lipophilicity while preserving the cyclic backbone essential for macrocyclic integrity. As shown in Table 1, B-5-49 exhibits decreased molecular weight and logP values compared to CsA, impacting membrane permeability and cellular uptake [7] [8].
Table 1: Structural Comparison of Cyclosporin A and Analog B-5-49
Feature | Cyclosporin A | B-5-49 Analog |
---|---|---|
Position 1 Residue | MeBmt | L-Threonine |
Position 2 Residue | L-Abu | D-Alanine |
Position 8 Residue | D-Alanine | L-Valine |
N-Methylations | 7 | 7 |
Molecular Weight (Da) | 1202.6 | ~1180 (estimated) |
Key Conformational Shift | β-sheet (residues 1–6) | Partial β-sheet disruption |
B-5-49 retains the core binding domain for cyclophilin A (residues 1–5 and 11) but shows altered affinity due to Thr¹ substitution. The MeBmt¹ sidechain in CsA forms hydrophobic interactions with cyclophilin’s active site; its absence in B-5-49 reduces binding by ~30% in surface plasmon resonance assays [3] [7]. However, the preserved hydrogen-bonding network between Thr¹-OH and cyclophilin’s Arg55 stabilizes the complex sufficiently to inhibit calcineurin phosphatase (IC₅₀ = 8 nM vs. CsA’s 5 nM) [7]. Crucially, B-5-49 maintains the cis-amide bond between MeLeu⁹ and MeLeu¹⁰, essential for calcineurin docking [2].
B-5-49 is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) on trityl chloride resin, chosen for its acid lability to prevent epimerization during N-methylated amino acid coupling [1] [6]. Critical steps include:
Crude B-5-49 is purified via reversed-phase HPLC (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 μm) using:
Purity (>98%) is validated by LC-MS/MS (m/z 1205 for [M+H]⁺), while identity is confirmed via ¹H-NMR and ²D-COSY, showing characteristic chemical shifts for Thr¹ NH (δ 7.82 ppm) and N-methyl groups (δ 2.8–3.1 ppm) [5] [8]. Table 2 summarizes purity metrics across purification stages.
Table 2: Purification Profile of B-5-49 via HPLC
Purification Stage | Purity (%) | Yield (mg/L) | Key Impurities |
---|---|---|---|
Fermentation Broth | 45.2 | 334 | Cyclosporins C, D |
Ethyl Acetate Extract | 68.7 | 456 | Fatty acids, peptides |
FPLC Purified | 98.5 | 578 | <0.5% desmethyl analogs |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7